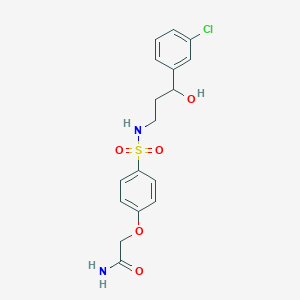![molecular formula C7H8 B2805178 1-Ethynylspiro[2.2]pentane CAS No. 2137794-00-2](/img/structure/B2805178.png)
1-Ethynylspiro[2.2]pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethynylspiro[2.2]pentane is a unique organic compound characterized by its spiro structure, where two cyclopropane rings are connected through a single carbon atom. This compound is notable for its high strain and unique topology, making it an interesting subject for synthetic and physical chemists .
Mecanismo De Acción
Target of Action
2-Ethynylspiro[2.2]pentane is a cyclic compound that belongs to the class of spiroalkanes2]pentane scaffold has shown promise in small molecule drug leads and bioisosteres .
Mode of Action
The mode of action of 2-Ethynylspiro[2It is synthesized using dialkyl sulfone reagents, which behave as nucleophilic carbene equivalents . This suggests that the compound may interact with its targets through nucleophilic substitution reactions.
Métodos De Preparación
The synthesis of 1-Ethynylspiro[2.2]pentane can be achieved through various methods. One efficient method involves the use of dialkyl sulfone reagents as nucleophilic carbene equivalents. This strategy allows for the synthesis of functionalized spiro[2.2]pentanes from arylmethylenecyclopropanes and sulfones . Another method involves photochemical synthesis, where irradiation of specific phenyl ketones leads to the formation of benzoyl spiro[2.2]pentanes .
Análisis De Reacciones Químicas
1-Ethynylspiro[2.2]pentane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Aplicaciones Científicas De Investigación
1-Ethynylspiro[2.2]pentane has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, its unique structure makes it a potential candidate for drug development, particularly as a scaffold for small molecule drug leads and bioisosteres . In industry, it can be used in the production of specialized materials and chemicals .
Comparación Con Compuestos Similares
1-Ethynylspiro[2.2]pentane can be compared with other spiro compounds, such as spiro[2.2]pentane and vinylcyclopropane. While all these compounds share a spiro structure, this compound is unique due to the presence of an ethynyl group, which imparts additional reactivity and potential for functionalization . Other similar compounds include benzoyl spiro[2.2]pentane and cyclopropyl spiro[2.2]pentane .
Propiedades
IUPAC Name |
2-ethynylspiro[2.2]pentane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8/c1-2-6-5-7(6)3-4-7/h1,6H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFXPPGHJFOOCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CC12CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
92.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2805095.png)
![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2805098.png)
![5-But-3-enylpyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2805099.png)
![4-(dimethylsulfamoyl)-N-{[6-(furan-2-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B2805101.png)



![11,13-dimethyl-6-(4-methylpiperazin-1-yl)-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B2805107.png)
![6-chloro-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid](/img/structure/B2805108.png)
![3,4-dimethoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2805109.png)

![4-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-phenylpyrimidine](/img/structure/B2805115.png)


